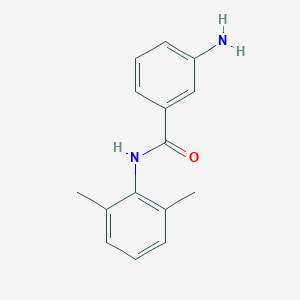

3-amino-N-(2,6-dimetilfenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . It is used primarily in research settings and has applications in various scientific fields.

Aplicaciones Científicas De Investigación

3-amino-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,6-dimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-(2,6-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Mecanismo De Acción

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 3-amino-N-(2,6-dimethylphenyl)acetamide

- 3-amino-N-(2,6-dimethylphenyl)propionamide

- 3-amino-N-(2,6-dimethylphenyl)butyramide

Uniqueness

3-amino-N-(2,6-dimethylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a benzamide moiety allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and potential therapeutic applications .

Actividad Biológica

3-amino-N-(2,6-dimethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a benzamide functional group. Its structure includes a benzene ring substituted with an amino group at the meta position and a 2,6-dimethylphenyl group attached to the nitrogen of the amide. This unique arrangement contributes to its chemical properties and biological activities.

Antioxidant Activity

Recent studies have shown that 3-amino-N-(2,6-dimethylphenyl)benzamide exhibits significant antioxidant properties. It has been synthesized alongside other benzamide derivatives and tested for total antioxidant capacity, free radical scavenging, and metal chelation activities. Some synthesized compounds demonstrated superior effectiveness compared to established standards in these assays.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

In pharmacological studies, N-(2,6-dimethylphenyl)-substituted benzamides, including 3-amino-N-(2,6-dimethylphenyl)benzamide, were tested for anticonvulsant activity. These compounds were assessed using pentylenetetrazole-induced seizure models in rats, showing promising results that suggest potential therapeutic applications in seizure disorders.

Anticancer Activity

The compound has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the disruption of cellular processes through interactions with specific biological targets.

The mechanisms underlying the biological activities of 3-amino-N-(2,6-dimethylphenyl)benzamide involve several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as monoamine oxidase (MAO), which is relevant for neurodegenerative disease treatment.

- Metal Ion Chelation : It can chelate metal ions, disrupting metalloenzyme functions and inducing oxidative stress in target cells. This mechanism is crucial for its anticancer and antimicrobial activities.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles based on substituent positioning:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Amino group at para position | Anticonvulsant activity |

| N-(2-methylphenyl)-3-amino-benzamide | Methyl group instead of dimethyl | Anticancer properties |

| 3-amino-N-(2,3-dimethylphenyl)benzamide | Dimethyl substitution at different positions | Anticancer and anticonvulsant |

Each compound exhibits unique pharmacological profiles influenced by their structural variations.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-amino-N-(2,6-dimethylphenyl)benzamide:

- Antioxidant Efficacy : In one study, synthesized benzamides showed enhanced antioxidant activity compared to controls, indicating their potential as therapeutic agents in oxidative stress-related diseases.

- Antibacterial Testing : Another research effort focused on evaluating the antibacterial effects against specific pathogens, supporting its use in developing new antimicrobial therapies.

- Anticonvulsant Evaluation : A pharmacological assessment demonstrated significant anticonvulsant effects in animal models, suggesting further exploration for treating epilepsy.

Propiedades

IUPAC Name |

3-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRZHTFAGDHGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546049 |

Source

|

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14635-96-2 |

Source

|

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.